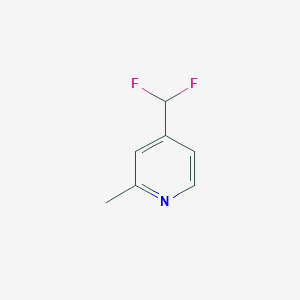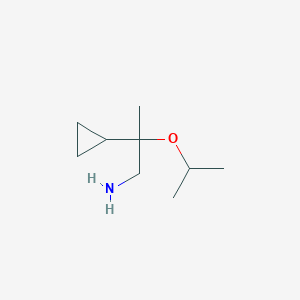
tert-Butyl (2S,4S)-2-(aminomethyl)-4-hydroxy-2-phenethylpyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (2S,4S)-2-(aminomethyl)-4-hydroxy-2-phenethylpyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a pyrrolidine ring, and several functional groups including an amine, a hydroxyl, and a carboxylate
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2S,4S)-2-(aminomethyl)-4-hydroxy-2-phenethylpyrrolidine-1-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a pyrrolidine derivative as the starting material, which is then functionalized through a series of reactions including alkylation, amination, and esterification. The tert-butyl group is often introduced using tert-butyl chloroformate under basic conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
化学反应分析
Types of Reactions
tert-Butyl (2S,4S)-2-(aminomethyl)-4-hydroxy-2-phenethylpyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted amines.
科学研究应用
Chemistry
In chemistry, tert-Butyl (2S,4S)-2-(aminomethyl)-4-hydroxy-2-phenethylpyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a valuable building block in organic synthesis .
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structure allows it to mimic certain biological molecules, making it useful in biochemical assays .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors .
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes .
作用机制
The mechanism of action of tert-Butyl (2S,4S)-2-(aminomethyl)-4-hydroxy-2-phenethylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic contacts with its targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule .
相似化合物的比较
Similar Compounds
- tert-Butyl (2S,4S)-2-(aminomethyl)-4-hydroxy-2-phenylpyrrolidine-1-carboxylate
- tert-Butyl (2S,4S)-2-(aminomethyl)-4-hydroxy-2-benzylpyrrolidine-1-carboxylate
Uniqueness
tert-Butyl (2S,4S)-2-(aminomethyl)-4-hydroxy-2-phenethylpyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and stereochemistry. This unique structure allows it to interact with a distinct set of molecular targets, making it valuable for specific applications in research and industry .
属性
分子式 |
C18H28N2O3 |
|---|---|
分子量 |
320.4 g/mol |
IUPAC 名称 |
tert-butyl (2S,4S)-2-(aminomethyl)-4-hydroxy-2-(2-phenylethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H28N2O3/c1-17(2,3)23-16(22)20-12-15(21)11-18(20,13-19)10-9-14-7-5-4-6-8-14/h4-8,15,21H,9-13,19H2,1-3H3/t15-,18-/m0/s1 |
InChI 键 |
KZHLZIYQNSWENS-YJBOKZPZSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@@]1(CCC2=CC=CC=C2)CN)O |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(CC1(CCC2=CC=CC=C2)CN)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


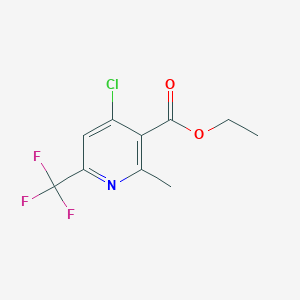
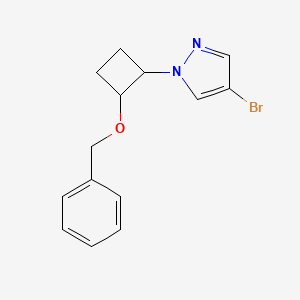
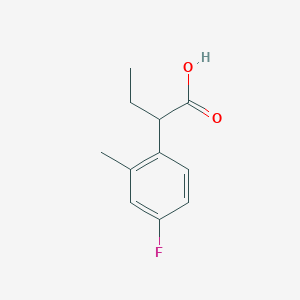
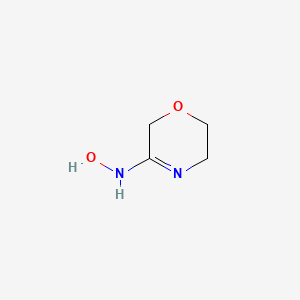
![1-[5-(1H-1,2,4-Triazol-1-yl)pyridin-2-yl]ethan-1-one](/img/structure/B13334613.png)
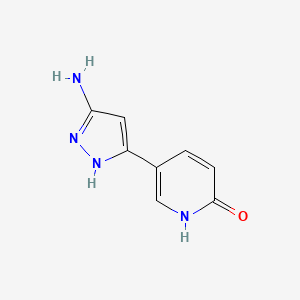
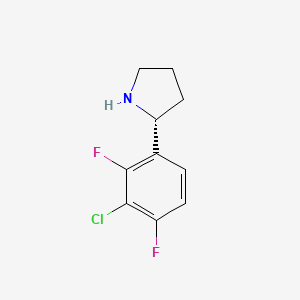
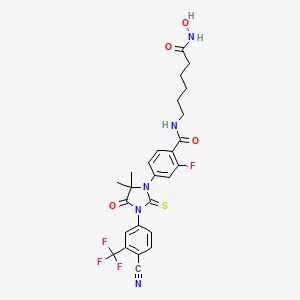
![2-(3-Propyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-amine](/img/structure/B13334634.png)
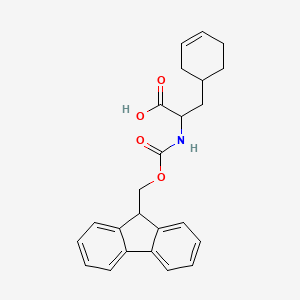
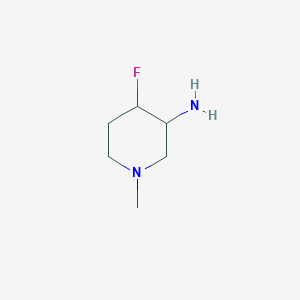
![(2R,4s,5R)-5-aminospiro[3.3]heptane-2-carboxylic acid](/img/structure/B13334655.png)
